Cas no 337922-27-7 (2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide structure](https://ja.kuujia.com/scimg/cas/337922-27-7x500.png)
2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide 化学的及び物理的性質
名前と識別子
-
- 2,3-DICHLORO-3-[(4-CHLOROBENZYL)SULFINYL]-N-(6-METHOXY-3-PYRIDINYL)ACRYLAMIDE
- (2Z)-2,3-dichloro-3-[(4-chlorophenyl)methanesulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide
- 2-Propenamide, 2,3-dichloro-3-[[(4-chlorophenyl)methyl]sulfinyl]-N-(6-methoxy-3-pyridinyl)-
- MLS000706843
- (Z)-2,3-dichloro-3-[(4-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide
- SMR000334340
- BDBM43465
- cid_1472220
- HMS2627A14
- (Z)-2,3-dichloro-3-(4-chlorobenzyl)sulfinyl-N-(6-methoxy-3-pyridyl)acrylamide
- (Z)-2,3-bis(chloranyl)-3-[(4-chlo
- 2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide
-
- インチ: 1S/C16H13Cl3N2O3S/c1-24-13-7-6-12(8-20-13)21-16(22)14(18)15(19)25(23)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,21,22)/b15-14+
- InChIKey: YHPGXJXWMDNSDU-CCEZHUSRSA-N
- ほほえんだ: Cl/C(=C(/C(NC1C=NC(=CC=1)OC)=O)\Cl)/S(CC1C=CC(=CC=1)Cl)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 525
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 87.5
2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 10K-359S-5MG |
2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide |
337922-27-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 10K-359S-100MG |
2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide |
337922-27-7 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Ambeed | A878846-1g |
(2Z)-2,3-Dichloro-3-[(4-chlorophenyl)methanesulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
337922-27-7 | 90% | 1g |
$350.0 | 2024-04-19 | |
Key Organics Ltd | 10K-359S-50MG |
2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide |
337922-27-7 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 10K-359S-10MG |
2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide |
337922-27-7 | >90% | 10mg |
£48.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884870-1g |
(2Z)-2,3-Dichloro-3-[(4-chlorophenyl)methanesulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
337922-27-7 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
Key Organics Ltd | 10K-359S-1MG |
2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide |
337922-27-7 | >90% | 1mg |
£28.00 | 2025-02-09 |
2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
4. Back matter
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamideに関する追加情報
Comprehensive Overview of 2,3-Dichloro-3-[(4-Chlorobenzyl)Sulfinyl]-N-(6-Methoxy-3-Pyridinyl)Acrylamide (CAS No. 337922-27-7)
2,3-Dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide (CAS No. 337922-27-7) is a specialized organic compound with significant applications in agrochemical and pharmaceutical research. Its unique molecular structure, featuring a dichloroacrylamide backbone and a sulfinyl linkage, makes it a subject of interest for scientists exploring novel bioactive molecules. The compound's pyridinyl and chlorobenzyl moieties contribute to its potential interactions with biological targets, particularly in enzyme inhibition studies.
In recent years, the demand for sulfinyl-containing compounds has surged due to their role in developing sustainable crop protection agents. Researchers are particularly intrigued by the compound's potential as a plant growth regulator or pesticide intermediate, aligning with global trends toward eco-friendly agrochemicals. The methoxy-pyridine segment of the molecule is noteworthy for its ability to enhance systemic mobility in plants, a feature highly sought after in modern agricultural formulations.
The synthesis of CAS 337922-27-7 typically involves multi-step organic reactions, including sulfoxidation and amide coupling methodologies. Advanced analytical techniques such as HPLC-MS and NMR spectroscopy are crucial for characterizing its purity and confirming the stereochemistry at the sulfinyl center. Stability studies indicate that proper storage conditions (typically under inert atmosphere at -20°C) are essential to maintain the compound's integrity, especially given the reactivity of its acrylamide functionality.
From a pharmacological perspective, structural analogs of 2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide have shown promise in modulating protein-protein interactions. This has sparked interest in its potential application for drug discovery programs targeting inflammatory pathways. The compound's electrophilic warhead (the dichloroacrylamide group) makes it particularly interesting for covalent inhibitor development, a hot topic in contemporary medicinal chemistry.
Environmental fate studies of related chlorinated acrylamides suggest that biodegradation pathways should be thoroughly investigated for this compound. Regulatory agencies increasingly focus on the ecotoxicological profile of such substances, particularly their persistence and bioaccumulation potential. The presence of both chlorine substituents and a polar sulfinyl group creates an interesting dichotomy in terms of environmental behavior that warrants further study.
In material science applications, derivatives of CAS 337922-27-7 have been explored as monomers for specialty polymers. The conjugated system in the acrylamide portion offers potential electronic properties that could be exploited in organic semiconductors or photoresponsive materials. Recent patents have highlighted similar structures as components in advanced coating formulations, particularly where controlled release of active ingredients is desired.
Analytical method development for 337922-27-7 presents unique challenges due to the compound's sensitivity to light and temperature. Current best practices recommend reverse-phase chromatography with UV detection at 254 nm for quantification. The compound's chromophoric groups ensure adequate detection sensitivity, though care must be taken to avoid peak tailing caused by interactions with residual silanol groups on HPLC columns.
The commercial availability of 2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide remains limited to specialized chemical suppliers, reflecting both the complexity of its synthesis and the niche nature of its applications. Current market trends suggest growing interest from contract research organizations working in fragment-based drug discovery, where such structurally diverse compounds are valuable for screening libraries.
Future research directions for this compound class likely include exploration of its stereoselective synthesis and evaluation of enantiomer-specific bioactivity. The chiral sulfoxide moiety presents opportunities for developing asymmetric versions with potentially enhanced target selectivity. Additionally, computational chemistry approaches are being employed to model the compound's molecular interactions with various biological targets, accelerating structure-activity relationship studies.
From a safety perspective, standard handling procedures for reactive acrylamides should be followed when working with this material. While not classified as highly hazardous, appropriate personal protective equipment including nitrile gloves and safety goggles is recommended during laboratory manipulation. Material safety data sheets should be consulted for specific handling instructions, particularly regarding dust control measures during weighing operations.
337922-27-7 (2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide) 関連製品
- 2228269-14-3(2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)
- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)
- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)
- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)
- 1805406-29-4(3,4-Bis(trifluoromethyl)-5-bromotoluene)
- 1805383-61-2(3-Cyano-5-(difluoromethyl)-2-hydroxypyridine-4-acetic acid)
- 2228138-03-0(2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid)
- 3322-62-1(9-Octadecenamide)
- 2138102-94-8(2-(3-amino-5-chlorophenyl)benzoic acid)
- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
